10-(4-fluorophenyl)-14-(2-methylpropyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one
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Overview
Description
The compound is a derivative of the benzodiazepine class of drugs . Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties .
Molecular Structure Analysis
The molecular structure of benzodiazepines typically includes a benzene ring fused to a seven-membered diazepine ring . The specific substitutions at various positions in the ring structure give rise to different compounds within the benzodiazepine class .Physical and Chemical Properties Analysis
The physical and chemical properties of benzodiazepines can vary widely depending on the specific compound. For example, some benzodiazepines are described as crystals . They can have different solubilities in various solvents .Scientific Research Applications
Antitumor Properties
A study describes the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, highlighting their potent cytotoxicity in certain human breast cancer cell lines, suggesting a potential application in cancer research and therapy (Hutchinson et al., 2001).
Antimicrobial Activity
Research on the synthesis of structurally diverse 2,3-dihydrobenzo[b][1,4]thiazepines showed some compounds with comparable antibacterial and antifungal activity to that of known antibiotics, indicating their potential in developing new antimicrobial agents (Kumar et al., 2013).
AMPA Receptor Antagonists
A study synthesized 1-aryl-3,5-dihydro-4H-2,3-benzodiazepine-4-thiones, demonstrating their anticonvulsant properties and acting as AMPA receptor antagonists. This research suggests their potential use in neurological disorders treatments (Chimirri et al., 1998).
Cellular Mechanisms and DNA Damage
Another study investigated the DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, indicating the involvement of the aryl hydrocarbon receptor in mediating cytotoxicity, offering insights into the cellular mechanisms of antitumor agents (Trapani et al., 2003).
Mechanism of Action
Properties
IUPAC Name |
6-(4-fluorophenyl)-9-(2-methylpropyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O/c1-14(2)11-15-12-20-22(21(27)13-15)23(16-7-9-17(24)10-8-16)26-19-6-4-3-5-18(19)25-20/h3-10,14-15,23,25-26H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSDHWVDSCIDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)F)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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